5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Organometallic Chemistry Regioselective Functionalization Oxazole Synthesis

The C5 bromine substituent enables efficient Pd-catalyzed cross-couplings (57-93% yields), making this oxazole an essential building block for SAR exploration and library synthesis targeting Gram-positive bacteria, including MRSA. Ideal for medicinal chemistry and methodology development.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 20662-93-5
Cat. No. B1296638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-4-phenyl-1,3-oxazole
CAS20662-93-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)Br)C2=CC=CC=C2
InChIInChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeySLOYSHJWCWOWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-4-phenyl-1,3-oxazole (CAS 20662-93-5) – Key Building Block Profile for Medicinal Chemistry & Organic Synthesis


5-Bromo-2-methyl-4-phenyl-1,3-oxazole (CAS 20662-93-5) is a heteroaromatic compound within the 1,3-oxazole class, distinguished by a bromine substituent at the C5 position, a methyl group at C2, and a phenyl ring at C4 [1]. Its core utility arises from the C5 bromine, which serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling, enabling the rapid generation of diverse 5-substituted oxazole libraries for medicinal chemistry exploration .

Why Generic Oxazole Substitution Fails: The Critical Role of C5 Bromo Regiochemistry in 5-Bromo-2-methyl-4-phenyl-1,3-oxazole


Substituting this compound with other oxazole derivatives (e.g., 2-methyl-4-phenyloxazole lacking a halogen, or 2- or 4-bromo isomers) results in fundamental reactivity and synthetic divergence. The C5 bromine's unique electronic environment, governed by the adjacent nitrogen and oxygen atoms, dictates a specific regiochemical outcome in metal-catalyzed cross-couplings that cannot be replicated by its C2- or C4-bromo counterparts . Furthermore, the presence of the bromine atom itself is a prerequisite for accessing a broad and structurally defined set of biologically active 5-aryl/heteroaryl analogs, as demonstrated in library synthesis [1].

Quantitative Differentiation Evidence for 5-Bromo-2-methyl-4-phenyl-1,3-oxazole (20662-93-5)


Regioselective C5 Halogenation Enables Unique Reactivity vs. C2/C4 Isomers

The selective introduction of a bromine atom at the C5 position of the oxazole ring is achieved via a controlled lithiation-bromination sequence that exploits the differing pKa values of the C2 and C5 protons . This distinct regiochemistry is critical: while C2- and C4-bromooxazoles are also accessible, their reactivity and cross-coupling behaviors are distinct. The C5-bromo derivative, such as 5-bromo-2-methyl-4-phenyl-1,3-oxazole, is uniquely suited for specific coupling reactions due to its electronic profile .

Organometallic Chemistry Regioselective Functionalization Oxazole Synthesis

Suzuki–Miyaura Coupling Yields vs. Non-Brominated Substrates

5-Bromo-2-methyl-4-phenyl-1,3-oxazole serves as an electrophilic partner in Suzuki–Miyaura cross-couplings to yield 5-aryl/heteroaryl derivatives. In a representative study, analogous bromooxazoles underwent coupling with various boronic acids to produce biologically active biphenyl oxazoles in high to excellent yields (57-93%) [1]. This synthetic route is not available for the non-halogenated 2-methyl-4-phenyloxazole (CAS 20662-90-2), which lacks the necessary halide handle for this widely used transformation .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Antibacterial Activity: Link to Delpazolid Analogue Class

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is identified as an analogue of delpazolid (LCB01-0371), an oxazolidinone-class antibiotic . While direct MIC data for the specific bromo compound is limited in the open literature, delpazolid itself demonstrates potent activity against Gram-positive bacteria, including MSSA and MRSA, with MIC90 values of 2 μg/mL [1]. Structural analogs of related bromooxazoles, such as 5-bromomethyl-2-methyl-4-phenyloxazole, also exhibit potent anti-staphylococcal activity (S. aureus MIC: 2 μg/mL; E. coli MIC: 4 μg/mL) .

Antibacterial Drug Discovery Infectious Disease

Potential Biological Target Engagement: Evidence from Isoxazole SAR

Structure-activity relationship (SAR) studies on related heterocyclic scaffolds indicate that modifications on the oxazole/isoxazole ring significantly impact biological activity. For instance, a specific 2-methyl-4-phenyloxazole derivative (ZL0559) exhibited an IC50 of 6.10E+3 nM (6.1 μM) against the human Rap guanine nucleotide exchange factor 3 (RapGEF3) [1]. While this data is for a related structure, it demonstrates that the 2-methyl-4-phenyloxazole core can productively engage with a therapeutically relevant protein target. The C5-bromo derivative provides a platform for exploring substitutions at this position to modulate target affinity.

Chemical Biology SAR Target Identification

Optimal Application Scenarios for 5-Bromo-2-methyl-4-phenyl-1,3-oxazole (20662-93-5) Based on Differentiated Evidence


Lead Generation in Antibacterial Drug Discovery

Given its structural analogy to the oxazolidinone antibiotic delpazolid (MIC90 = 2 μg/mL against S. aureus), 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is ideally suited as a starting point for the design of novel antibacterial agents targeting Gram-positive bacteria, including MRSA. The C5-bromine provides a synthetic handle for the rapid exploration of structure-activity relationships through Suzuki coupling, enabling the creation of diverse analog libraries aimed at improving potency, spectrum, or pharmacokinetic properties beyond the parent scaffold .

Medicinal Chemistry Library Diversification

The compound's primary value is as a building block for generating focused libraries of 5-substituted oxazoles via palladium-catalyzed cross-couplings. As demonstrated, reactions with aryl and heteroaryl boronic acids proceed in high to excellent yields (57-93%), allowing medicinal chemists to efficiently explore chemical space around the 2-methyl-4-phenyloxazole core [1]. This enables the rapid identification of new hits or the optimization of lead compounds in various therapeutic areas.

Synthetic Methodology Development & Training

The well-defined and high-yielding Suzuki coupling of this bromooxazole building block makes it an excellent substrate for demonstrating or developing new cross-coupling methodologies, catalyst systems, or flow chemistry processes. Its robust reactivity and commercial availability support its use as a standard benchmark substrate in academic and industrial research settings for testing new catalytic conditions .

Targeted Chemical Probe Synthesis

The identification of micromolar affinity (IC50 = 6.1 μM) for a related 2-methyl-4-phenyloxazole derivative against the RapGEF3 target suggests potential applications in chemical biology [2]. The 5-bromo compound can be used to synthesize a series of 5-aryl/heteroaryl analogs to probe this or other biological targets, facilitating target validation studies or the development of selective chemical probes.

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